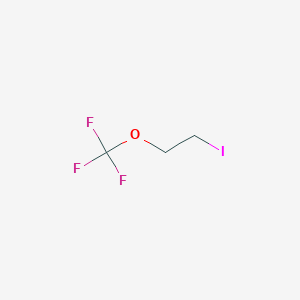

1-Iodo-2-trifluoromethoxy-ethane

Description

1-Iodo-2-trifluoromethoxy-ethane, more accurately named 1-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CAS: 139604-89-0), is a fluorinated organic compound with the molecular formula C₃F₇IO and a molecular weight of 311.93 g/mol . Its structure (CF₃OCFICF₃) features a central ethane backbone substituted with iodine, a trifluoromethoxy group (-OCF₃), and additional fluorine atoms. The compound is characterized by high thermal stability due to its perfluorinated structure and exhibits a melting point of 43–44°C .

Properties

IUPAC Name |

1-iodo-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3IO/c4-3(5,6)8-2-1-7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZSPBABRXNBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-Iodo-2-trifluoromethoxy-ethane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

Electrophilic Trifluoromethylation

One of the primary applications of 1-Iodo-2-trifluoromethoxy-ethane is in electrophilic trifluoromethylation reactions. It serves as a versatile reagent for introducing trifluoromethyl groups into organic substrates. Research has shown that this compound can effectively participate in reactions involving hypervalent iodine species, leading to the formation of trifluoromethylated products with high yields .

Synthesis of Fluorinated Compounds

The compound is also utilized in the synthesis of various fluorinated compounds. For instance, it has been employed in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl boronic acids, allowing for the introduction of trifluoroethyl groups into complex organic molecules under mild conditions . This application is particularly significant in pharmaceutical chemistry where fluorinated compounds often exhibit enhanced biological activity.

Alkylation Reactions

In alkylation reactions, this compound has demonstrated effectiveness as an alkyl radical precursor. Studies have shown that it can react with alkenes to form aminoxyalkylated products . This reaction pathway is valuable for synthesizing compounds with potential applications in medicinal chemistry.

Material Science

The unique properties of this compound also extend to material science applications. Its ability to form stable bonds with various substrates makes it suitable for developing advanced materials with specific functional properties. Research indicates that fluorinated compounds like this compound can enhance the thermal stability and chemical resistance of polymers .

Case Study 1: Trifluoromethylation Reactions

A study published in the Journal of Organic Chemistry detailed the use of this compound in trifluoromethylation reactions involving various substrates. The results indicated that the compound could achieve high yields (up to 85%) when coupled with appropriate reaction conditions, showcasing its efficiency as a reagent .

Case Study 2: Cross-Coupling Reactions

In another investigation reported by Chemical Communications, researchers explored the cross-coupling of this compound with different aryl boronic acids. The study highlighted successful reactions yielding diverse fluorinated products, emphasizing the compound's utility in synthesizing complex organic molecules for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-Iodo-2-trifluoromethoxy-ethane in chemical reactions involves the activation of the iodine atom, which can be displaced by nucleophiles or participate in coupling reactions. The trifluoromethoxy group can influence the reactivity and stability of the compound, although specific molecular targets and pathways are not extensively detailed in the literature .

Comparison with Similar Compounds

Key Observations :

- The target compound has the highest molecular weight due to its iodine and trifluoromethoxy substituents.

- Fluorinated analogs like HFC-134a exhibit lower boiling points , reflecting reduced molecular complexity and polarity.

- Iodo-substituted compounds (e.g., 1,1,1-Trifluoro-2-iodoethane) generally have higher melting points than chloro/bromo derivatives.

Reactivity and Stability

- Nucleophilic Substitution : The C–I bond in the target compound is weaker (bond energy ~234 kJ/mol) compared to C–Cl (~327 kJ/mol) or C–Br (~285 kJ/mol), making it more reactive in substitution reactions .

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the iodine-bearing carbon, facilitating reactions with nucleophiles. This effect is absent in 1,1,1-Trifluoro-2-iodoethane .

- Thermal Stability : Perfluorination in the target compound increases stability compared to partially fluorinated analogs like HCFC-123 .

Toxicity and Handling

Biological Activity

1-Iodo-2-trifluoromethoxy-ethane is a compound of interest in various fields, particularly in medicinal chemistry and biological research. The unique trifluoromethoxy group contributes to its chemical stability and reactivity, making it a candidate for investigating biological activities, including enzyme inhibition and receptor interactions.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1286744-01-1 |

| Molecular Formula | C3H3F3IO |

| Molecular Weight | 233.02 g/mol |

| IUPAC Name | 1-Iodo-2-(trifluoromethoxy)ethane |

| SMILES | C(COC(F)(F)F)I |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethoxy moiety enhances its binding affinity to various targets, potentially leading to:

- Enzyme Inhibition: The compound may inhibit specific enzymes by forming stable complexes, thereby disrupting metabolic pathways.

- Receptor Modulation: It can interact with receptors, influencing signaling pathways that affect cellular responses.

Biological Activity Studies

Several studies have explored the biological activities of halogenated compounds similar to this compound. Key findings include:

- Antimicrobial Activity: Compounds with trifluoromethoxy groups have shown potential antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties: Research indicates that halogenated compounds can exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is often linked to their ability to induce apoptosis in tumor cells.

- Enzyme Interaction Studies: Inhibitory effects on cytochrome P450 enzymes have been observed, suggesting a role in modulating drug metabolism and toxicity.

Case Studies

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effect of halogenated ethers on cytochrome P450 enzymes. Results indicated that the presence of trifluoromethoxy groups significantly enhanced binding affinity compared to non-halogenated analogs, leading to increased inhibition rates .

Case Study 2: Antimicrobial Efficacy

In another investigation, various trifluoromethoxy-containing compounds were tested against a panel of bacterial strains. The results demonstrated that these compounds exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Trifluoroethylamine | Moderate enzyme inhibition | Similar mechanism of action |

| Brominated ethers | Antimicrobial properties | Generally lower stability than iodo derivatives |

| Chloro-substituted analogs | Variable activity | Often less effective than trifluoro derivatives |

Q & A

Q. What are the critical physicochemical properties of 1-Iodo-2-trifluoromethoxy-ethane that influence experimental design?

- Methodological Answer: Key properties include:

- Molecular Formula : C₃F₇IO (1-Iodo-1-(trifluoromethoxy)tetrafluoroethane).

- Molecular Weight : 311.93 g/mol.

- Melting Point : 43–44°C.

- Hazard Codes : H302, H312, H315, H319, H332, H335 (indicating toxicity and irritation risks).

These properties dictate storage conditions (e.g., refrigeration for stability), solvent compatibility, and safety protocols during synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer:

- Use PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential iodine or trifluoromethoxy group release.

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination.

Reference safety guidelines from structurally similar fluorinated compounds for risk mitigation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound while minimizing side reactions?

- Methodological Answer:

- Solvent Selection : Use inert solvents like perfluorinated ethers to avoid nucleophilic displacement of iodine.

- Temperature Control : Maintain sub-50°C conditions to prevent thermal degradation (evidenced by its melting point of 43–44°C) .

- Catalytic Systems : Explore copper(I) iodide or palladium catalysts to enhance iodine substitution efficiency, as seen in analogous iodofluoroethanes .

Q. What analytical techniques are most effective for validating the structural integrity and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethoxy (-OCF₃) and iodo substituent environments.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (m/z ~312) and isotopic patterns from iodine.

- X-ray Crystallography : For unambiguous structural confirmation, particularly if novel polymorphs are suspected .

Q. How do steric and electronic effects of the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer:

- Steric Hindrance : The bulky -OCF₃ group may slow nucleophilic attacks at the β-carbon.

- Electronic Effects : Electron-withdrawing -OCF₃ stabilizes adjacent carbocations but deactivates the iodine toward SN2 mechanisms.

- Experimental Validation : Compare reaction rates with analogs (e.g., 1-Iodo-2-methoxyethane) using kinetic studies .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?

- Methodological Answer:

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions.

- Impurity Analysis : Use HPLC or GC-MS to detect trace byproducts (e.g., unreacted precursors).

- Literature Cross-Referencing : Compare data with peer-reviewed studies over supplier catalogs, which may lack rigorous validation .

Q. What statistical methods are appropriate for interpreting kinetic data from decomposition studies of this compound?

- Methodological Answer:

- Arrhenius Analysis : Model temperature-dependent degradation rates.

- Error Propagation : Use nonlinear regression to quantify uncertainties in activation energy (Eₐ) calculations.

- Multivariate Analysis : Identify correlated degradation pathways (e.g., iodine loss vs. trifluoromethoxy cleavage) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃F₇IO | |

| Melting Point | 43–44°C | |

| Hazard Codes | H302, H312, H315, H319, H332 | |

| Recommended Storage | 2–8°C, inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.